molecular formula C8H13NO3S B2512150 Cyclopropyl(1,1-dioxidothiomorpholino)methanone CAS No. 1340265-18-0

Cyclopropyl(1,1-dioxidothiomorpholino)methanone

Cat. No. B2512150
CAS RN: 1340265-18-0
M. Wt: 203.26
InChI Key: DSOISCHDSXJIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic sulfamidate that contains a cyclopropyl ring and a thiomorpholine ring. This compound has been found to exhibit unique properties that make it a valuable tool in various research fields.

Scientific Research Applications

Synthesis and Optimization of Antitubercular Activities

Cyclopropyl(1,1-dioxidothiomorpholino)methanone derivatives have been synthesized and evaluated for their potential antitubercular activities. A notable study synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and further reduced them to respective methanols, demonstrating significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL, with some showing 98% killing of intracellular bacilli in mouse bone marrow derived macrophages and activity against multi-drug resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant strains. Oral activity in mice showed an increase in median survival time (MST) by 6 days with a 1-log reduction in bacillary density in lungs compared to control, highlighting their potential as a new class of anti-mycobacterial agents (Bisht et al., 2010).

Synthesis of Cyclopropyl Carbocyclic Nucleosides

Research has also focused on the synthesis of novel cyclopropyl carbocyclic nucleosides, starting from protected (−)-(Z)-methanohomoserine derivatives. These compounds, featuring a quaternary stereogenic center and opposite chirality, belong to a new class of cyclopropyl nucleosides. They exhibit an amino alcohol function at C-1 in addition to a methylene spacer between the base and the carbocyclic ring, showcasing the versatility of cyclopropyl(1,1-dioxidothiomorpholino)methanone derivatives in nucleoside synthesis and their potential applications in drug development (Rifé & Ortuño, 1999).

Inhibition of Methanol Dehydrogenase

The compound has also been studied for its role in inhibiting methanol dehydrogenase (MDH), providing insights into the mechanism of action of cyclopropane-derived inhibitors. This research revealed that cyclopropanol-inactivated MDH leads to the formation of a C5 3-propanal adduct, offering a unique perspective on enzyme inhibition mechanisms and the potential for developing novel inhibitors based on cyclopropyl structures (Frank et al., 1989).

properties

IUPAC Name

cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOISCHDSXJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(1,1-dioxidothiomorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.